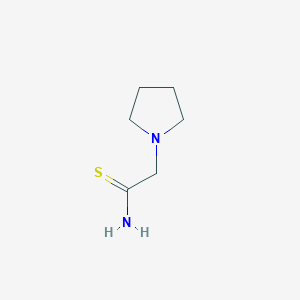

2-(Pyrrolidin-1-yl)éthanethioamide

Vue d'ensemble

Description

2-(Pyrrolidin-1-yl)ethanethioamide is an organic compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . The compound is a solid at room temperature with a predicted melting point of 53.44°C and a boiling point of approximately 231.8°C at 760 mmHg .

Applications De Recherche Scientifique

2-(Pyrrolidin-1-yl)ethanethioamide has several applications in scientific research:

Mécanisme D'action

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Biochemical Pathways

Given its potential targets, it may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Result of Action

Based on its potential targets, it may modulate pain perception, influence cell growth and metabolism, and inhibit various enzymatic processes .

Analyse Biochimique

Biochemical Properties

2-(Pyrrolidin-1-yl)ethanethioamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

The effects of 2-(Pyrrolidin-1-yl)ethanethioamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, 2-(Pyrrolidin-1-yl)ethanethioamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)ethanethioamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)ethanethioamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2-(Pyrrolidin-1-yl)ethanethioamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

2-(Pyrrolidin-1-yl)ethanethioamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids .

Transport and Distribution

The transport and distribution of 2-(Pyrrolidin-1-yl)ethanethioamide within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-(Pyrrolidin-1-yl)ethanethioamide can localize to specific cellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-(Pyrrolidin-1-yl)ethanethioamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide typically involves the reaction of pyrrolidine with ethanethioamide under controlled conditions. The reaction is carried out in a solvent such as methanol or dichloromethane, and the mixture is stirred at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for 2-(Pyrrolidin-1-yl)ethanethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyrrolidin-1-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted ethanethioamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

2-(Pyrrolidin-1-yl)ethanethioamide can be compared with other similar compounds, such as:

2-Pyrrolidone: A lactam with a similar pyrrolidine ring structure but different functional groups.

Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in various pharmaceutical applications.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity.

The uniqueness of 2-(Pyrrolidin-1-yl)ethanethioamide lies in its ethanethioamide group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives.

Activité Biologique

2-(Pyrrolidin-1-yl)ethanethioamide (CAS Number: 760898-91-7) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H12N2S

- Molecular Weight : 144.24 g/mol

2-(Pyrrolidin-1-yl)ethanethioamide has demonstrated interactions with several biological targets, influencing various biochemical pathways:

- Vanilloid Receptor 1 (TRPV1) : This compound acts as an antagonist, potentially modulating pain perception pathways.

- Insulin-like Growth Factor 1 Receptor (IGF1R) : It may also influence cell growth and metabolic processes through modulation of IGF1R activity.

Biochemical Pathways

The compound's interactions suggest involvement in several critical pathways:

- Pain Perception : By antagonizing TRPV1, it may reduce nociceptive signaling.

- Cell Proliferation and Metabolism : Through IGF1R modulation, it could affect cellular growth and metabolic rates.

Cellular Effects

Research indicates that 2-(Pyrrolidin-1-yl)ethanethioamide can alter cellular functions by:

- Modulating signaling pathways essential for cell growth and differentiation.

- Influencing gene expression and cellular metabolism.

In Vitro Studies

In laboratory settings, the compound has shown stability under standard conditions but may degrade over time, influencing its efficacy. It has been tested across various cell lines, demonstrating the following effects:

- Enhanced cellular functions at lower doses.

- Protective effects against cellular damage in specific models.

In Vivo Studies

Animal model studies reveal that dosage significantly influences the biological activity of this compound:

- Low Doses : Beneficial effects observed in enhancing cellular functions.

- High Doses : Potentially toxic effects leading to cellular apoptosis.

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of 2-(Pyrrolidin-1-yl)ethanethioamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Modulation | Demonstrated effective pain relief in neuropathic pain models via TRPV1 antagonism. |

| Study B | Cancer Research | Showed inhibition of tumor growth in xenograft models through IGF1R modulation. |

| Study C | Proteomics | Used as a probe in studying protein interactions, revealing insights into enzyme dynamics. |

Synthesis and Preparation

The synthesis typically involves the reaction of pyrrolidine with ethanethioamide under controlled conditions. Common solvents include methanol or dichloromethane. The process includes:

- Mixing reactants in a solvent.

- Stirring at room temperature until the reaction completes.

- Purifying the product through techniques such as distillation or chromatography.

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBBLGKMHPCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519509 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760898-91-7 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.